N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
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Overview
Description
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features a combination of furan, triazole, pyrrole, and tetrahydropyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, which can be synthesized by the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization . The pyrrole and tetrahydropyran moieties can be introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the triazole ring can produce dihydrotriazole compounds.
Scientific Research Applications
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with molecular targets and pathways in biological systems. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The furan and pyrrole rings may also contribute to the compound’s bioactivity by binding to specific sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: This compound shares the furan ring and has similar biological activities.
3-Nitro-1H-1,2,4-triazol-1-yl derivatives: These compounds have similar triazole rings and exhibit comparable chemical reactivity.
Uniqueness
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combination of multiple heterocyclic rings, which can result in diverse chemical and biological properties
Properties
Molecular Formula |
C17H19N5O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C17H19N5O3/c23-14(18-16-19-15(20-21-16)13-4-3-9-25-13)12-17(5-10-24-11-6-17)22-7-1-2-8-22/h1-4,7-9H,5-6,10-12H2,(H2,18,19,20,21,23) |
InChI Key |
NNHVEONTWQPLIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NC2=NNC(=N2)C3=CC=CO3)N4C=CC=C4 |
Origin of Product |
United States |
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